(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine, chlorine, and a piperidinyl propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution with Piperidinyl Propyl Group: The final step involves the substitution of the quinazolinone core with a piperidinyl propyl group, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-bromo-6-chloroquinazolin-4(3H)-one: Lacks the piperidinyl propyl group.
6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one: Lacks the bromine atom.
7-bromo-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
Uniqueness
(S)-7-bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of both bromine and chlorine atoms, along with the piperidinyl propyl group, may enhance its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C16H17BrClN3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
7-bromo-6-chloro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17BrClN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
InChI Key |
VMVVTUMQBKORTA-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br |
Canonical SMILES |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.